Adamantane, 1-(3-piperidinopropyl)-, hydrochloride

Description

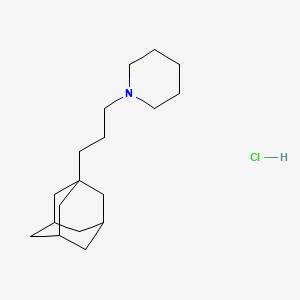

Adamantane, 1-(3-piperidinopropyl)-, hydrochloride (CAS 31897-98-0; molecular formula C₁₃H₂₃N·HCl) is an adamantane derivative featuring a propyl linker terminated by a piperidine ring and a hydrochloride salt (Fig. 1). The compound’s structure combines the rigid, lipophilic adamantane cage with a flexible 3-piperidinopropyl chain, which may enhance its interaction with biological targets such as ion channels or neurotransmitter receptors.

Properties

CAS No. |

52582-82-8 |

|---|---|

Molecular Formula |

C18H32ClN |

Molecular Weight |

297.9 g/mol |

IUPAC Name |

1-[3-(1-adamantyl)propyl]piperidine;hydrochloride |

InChI |

InChI=1S/C18H31N.ClH/c1-2-6-19(7-3-1)8-4-5-18-12-15-9-16(13-18)11-17(10-15)14-18;/h15-17H,1-14H2;1H |

InChI Key |

SYFLVOYYHASAMF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCCC23CC4CC(C2)CC(C4)C3.Cl |

Origin of Product |

United States |

Preparation Methods

Bromination of Adamantane Derivatives

- Starting from adamantane or 1,3-dimethyladamantane, bromination is performed to yield 1-bromo-adamantane derivatives.

- The bromination is typically carried out using bromine in the presence of catalytic hydrogen bromide (HBr) in acetic acid.

- Reaction conditions are controlled between 0°C to 55°C, preferably 20°C to 50°C, to optimize selectivity and yield.

- This step avoids the use of additional solvents as bromine acts as the medium for the reaction.

Introduction of Piperidinopropyl Group

- The 1-bromo-adamantane intermediate undergoes nucleophilic substitution with piperidine or a piperidinopropyl amine derivative.

- This reaction is often performed under reflux conditions in solvents such as isopropanol or acetonitrile.

- The nucleophilic amine attacks the brominated adamantane, replacing the bromine atom and forming the adamantane-piperidinopropyl framework.

Formation of Hydrochloride Salt

- The free base of Adamantane, 1-(3-piperidinopropyl)amine is converted to its hydrochloride salt by treatment with anhydrous hydrogen chloride in ether or other suitable solvents.

- This step enhances the compound's solubility and stability, making it suitable for pharmaceutical applications.

Alternative and Improved Synthetic Routes

Ritter Reaction-Based Synthesis (Analogous Methodology)

- Although specific literature on Adamantane, 1-(3-piperidinopropyl)-, hydrochloride is limited, analogous adamantane derivatives like amantadine hydrochloride are synthesized via the Ritter reaction.

- For amantadine, 1-bromoadamantane reacts with nitriles (e.g., acetonitrile) in the presence of sulfuric acid to form N-(1-adamantyl)formamide intermediates.

- Subsequent hydrolysis and amination steps yield the desired amantadine hydrochloride with improved yields (up to 78%) and purity (99.2%).

- This method avoids hazardous reagents such as liquid bromine and fuming sulfuric acid, making it more environmentally friendly and industrially feasible.

Reductive Amination and Formylation

- Another approach involves converting adamantane derivatives into formamides followed by reductive amination to introduce aminoalkyl groups.

- For example, 1-acetyladamantane can be subjected to reductive amination with formamide and formic acid mixtures to yield aminoadamantane derivatives.

- Acid hydrolysis then converts these intermediates into hydrochloride salts.

- Such methods may be adapted to introduce piperidinopropyl groups by using appropriate amine precursors.

Comparative Data Table of Preparation Steps

Analytical and Purity Confirmation

- The final product’s structure and purity are confirmed using spectroscopic methods such as proton and carbon nuclear magnetic resonance (1H-NMR, 13C-NMR), infrared spectroscopy (IR), and mass spectrometry (MS).

- Purity levels exceeding 99% have been reported for analogous adamantane hydrochloride derivatives prepared by optimized methods.

Summary and Research Outlook

The preparation of Adamantane, 1-(3-piperidinopropyl)-, hydrochloride involves well-established synthetic organic chemistry techniques centered on functionalizing the adamantane core and introducing the piperidinopropyl substituent via nucleophilic substitution. The hydrochloride salt formation is a standard final step to enhance pharmaceutical suitability.

Recent advances in analogous adamantane derivative syntheses suggest that modified Ritter reactions and reductive amination routes can improve yields, reduce hazardous reagent use, and optimize process scalability. While direct literature on this exact compound is limited, these related methodologies provide a robust foundation for its preparation.

Chemical Reactions Analysis

Functional Group Transformations

The compound participates in reactions typical of alkylamines and adamantane derivatives:

Alkylation and Arylation

-

Benzylation : Reacts with 4-bromobenzyl bromide in N,N-dimethylformamide (DMF) using anhydrous K₂CO₃ as a base to form S-benzylated isothioureas .

Hydrolysis and Salt Formation

-

Acid Hydrolysis : The hydrochloride form is stable under acidic conditions but undergoes decomposition in strong bases, releasing free amine.

Analytical Characterization

Reaction progress and product purity are monitored using:

-

Thin-Layer Chromatography (TLC) for real-time reaction tracking.

-

Nuclear Magnetic Resonance (NMR) :

-

Differential Scanning Calorimetry (DSC) : Melting point observed at 215–220°C, confirming thermal stability.

Comparative Reactivity with Analogues

The rigid adamantane core and flexible piperidine side chain influence reaction outcomes:

Mechanistic Insights

-

Histamine H₃ Receptor Antagonism : The piperidine nitrogen acts as a hydrogen bond acceptor, while the adamantane core enhances lipid membrane permeability.

-

Conformational Flexibility : X-ray crystallography reveals a chair conformation for the piperidine ring, optimizing steric interactions during reactions .

Scientific Research Applications

Pharmaceutical Applications

-

Neuropharmacology :

- Adamantane derivatives are well-known for their neuroactive properties. 1-(3-piperidinopropyl)-, hydrochloride has been studied for its potential to modulate neurotransmitter release and receptor activity. This makes it a candidate for treating neurological disorders similar to other adamantane derivatives like amantadine and memantine .

- Case Study : Research indicates that this compound may exhibit effects on serotonin receptors (5-HT3 and 5-HT4), which are crucial in managing conditions such as anxiety and gastrointestinal disorders .

-

Antiviral Properties :

Compound Name Virus Type Mechanism of Action Amantadine Influenza Inhibition of M2 ion channel Memantine Neurotropic viruses NMDA receptor antagonist 1-(3-piperidinopropyl)-hydrochloride Various Modulation of viral entry -

Treatment of CNS Disorders :

- The compound is being investigated for its potential in treating conditions such as Parkinson's disease and obstructive sleep apnea due to its effects on histamine receptors .

- Research Findings : Studies have shown that antagonists of histamine H3 receptors can enhance cognitive functions and reduce symptoms associated with these disorders .

Research Findings

- A review highlighted the importance of adamantane derivatives in clinical practice, noting their diverse applications ranging from antivirals to treatments for neurodegenerative diseases .

- The structural modification present in 1-(3-piperidinopropyl)-, hydrochloride allows for distinct interactions with biological targets, enhancing its therapeutic profile compared to simpler adamantane derivatives.

Case Studies

- Antiemetic Effects : A study demonstrated that compounds similar to 1-(3-piperidinopropyl)-, hydrochloride exhibit high affinity for serotonin receptors involved in nausea and vomiting regulation, indicating potential use in chemotherapy-induced emesis management .

- Cognitive Enhancement : Research on histamine H3 receptor antagonists has shown that they can improve wakefulness and cognitive processes, suggesting that 1-(3-piperidinopropyl)-, hydrochloride may have similar benefits .

Mechanism of Action

The mechanism of action of Adamantane, 1-(3-piperidinopropyl)-, hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it is believed to modulate neurotransmitter systems by binding to receptors or enzymes involved in neurotransmitter synthesis and degradation. The adamantane moiety provides stability and enhances the compound’s ability to cross biological membranes, while the piperidine ring interacts with the target sites.

Comparison with Similar Compounds

Amantadine (1-Aminoadamantane Hydrochloride)

- Structure : A primary amine directly attached to adamantane.

- Activity: Inhibits influenza A M2 proton channels, preventing viral uncoating.

- Physicochemical Properties : Molecular weight 187.7 g/mol; logP ~1.5 (moderate lipophilicity).

- Synthesis : Derived from bromoadamantane via nucleophilic substitution .

Rimantadine (α-Methyl-1-adamantanemethylamine Hydrochloride)

- Structure : Methyl substitution on the ethylamine chain.

- Activity : 4–10× more potent than amantadine against influenza A, with reduced CNS penetration and toxicity .

- Physicochemical Properties : Molecular weight 229.8 g/mol; logP ~2.1 (higher than amantadine due to methyl group).

- Synthesis : Alkylation of adamantane with α-methylamine precursors .

Memantine (1-Amino-3,5-dimethyladamantane Hydrochloride)

- Structure : Dimethyl substituents on the adamantane cage.

- Activity: Non-competitive NMDA receptor antagonist; used for Alzheimer’s disease. Its bulkier structure reduces off-target effects compared to amantadine .

- Physicochemical Properties : Molecular weight 215.8 g/mol; logP ~3.0 (enhanced lipophilicity from dimethyl groups).

Table 1: Comparison of Adamantane-Based Amines

*Estimated logP based on propyl-piperidine chain.

Adamantane Derivatives with Piperidine Moieties

1-[4-(1-Adamantyl)phenoxy]-3-piperidin-1-ylpropan-2-ol Hydrochloride (CAS 175136-32-0)

- Structure: Adamantane linked to a phenoxy-propanol-piperidine chain.

- Activity: Potential CNS activity due to piperidine’s affinity for neurotransmitter receptors. No specific data reported .

- Synthesis: Multi-step reaction involving phenoxy coupling and piperidine alkylation.

1-(Adamantan-1-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol Hydrochloride (CAS 1189703-40-9)

Table 2: Piperidine-Containing Adamantane Derivatives

| Compound | Molecular Weight (g/mol) | Key Structural Feature | Potential Activity |

|---|---|---|---|

| Target Compound | 229.8 | Propyl-piperidine | Unreported |

| CAS 175136-32-0 | 432.0 | Phenoxy-propanol-piperidine | CNS modulation (inferred) |

| CAS 1189703-40-9 | 398.0 | Methoxy-propanol-piperidine | Receptor antagonism |

Propylamine-Linked Adamantane Derivatives

3-(Adamantan-1-yl)propan-1-amine Hydrochloride

- Structure : Direct precursor to the target compound, lacking the piperidine group.

- Synthesis: Produced via nucleophilic substitution of bromoadamantane with 3-aminopropyl chains .

Research Findings and Implications

- Structural Insights: The 3-piperidinopropyl chain in the target compound may enhance binding to cationic channels (e.g., NMDA or 5-HT₃ receptors) compared to simpler amines like amantadine. Piperidine’s basic nitrogen could facilitate ionic interactions in biological systems .

- Synthetic Challenges : Introducing the piperidine group requires careful optimization to avoid side reactions, as seen in analogous syntheses .

- Toxicity Profile : The moderate LD₅₀ (600 mg/kg) suggests cautious dosing in preclinical studies, though it is less toxic than intraperitoneal administration (150 mg/kg) .

Biological Activity

Adamantane derivatives, particularly those containing piperidine moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Adamantane, 1-(3-piperidinopropyl)-, hydrochloride , exhibits potential therapeutic benefits, particularly in the context of neurological and metabolic disorders. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be characterized by its adamantane core, which is a polycyclic hydrocarbon known for its unique three-dimensional structure. The addition of a piperidinopropyl group enhances its pharmacological properties.

Chemical Structure

- Molecular Formula : CHClN

- Molecular Weight : 255.79 g/mol

Research indicates that Adamantane derivatives may act on various neurotransmitter systems. Specifically, Adamantane, 1-(3-piperidinopropyl)-, hydrochloride has been investigated for its interaction with histamine H3 receptors. Histamine H3 receptor antagonists are of interest for their potential in treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease .

Pharmacological Effects

- Neuroprotective Activity :

- Antihyperglycemic Effects :

Case Studies

- Alzheimer's Disease :

- Diabetes Management :

Data Table: Summary of Biological Activities

Q & A

Q. What are the validated analytical methods for quantifying impurities in adamantane derivatives like 1-(3-piperidinopropyl)-adamantane hydrochloride?

A gas chromatography (GC) method using a HP-5 capillary column with flame ionization detection (FID) is recommended. The method employs programmed temperature gradients to separate impurities, with detection limits as low as 2 ng. Area normalization is used for quantification, validated for precision and sensitivity. Impurities such as amino-disubstituted adamantane and positional isomers (e.g., 2-aminoadamantane) can be identified via mass spectrometry .

| GC Parameters | Details |

|---|---|

| Column | HP-5 capillary (30 m × 0.32 mm) |

| Detector | FID |

| Temperature Program | 50°C (2 min) → 10°C/min → 280°C |

| Limit of Detection (LOD) | 2 ng |

Q. What safety protocols are critical for handling adamantane derivatives in laboratory settings?

Key measures include:

- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and respirators with EN 143-certified particulate filters to prevent inhalation of aerosols .

- Ventilation: Use fume hoods to minimize airborne exposure during synthesis or weighing .

- Storage: Store in airtight containers away from oxidizing agents. Avoid proximity to water sources to prevent environmental contamination .

- Spill Management: Employ absorbent materials (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion .

Q. How is 1-(3-piperidinopropyl)-adamantane hydrochloride synthesized, and what are common by-products?

The synthesis typically involves nucleophilic substitution between 1-chloroadamantane and 3-piperidinopropylamine under reflux in toluene. Common by-products include unreacted starting materials and adamantane dimerization products. Purification via column chromatography (silica gel, hexane/ethyl acetate) is required to isolate the hydrochloride salt .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for adamantane derivative syntheses?

Yield discrepancies often arise from reaction conditions (e.g., solvent polarity, temperature gradients). For example, refluxing in toluene at 110°C vs. lower-boiling solvents (e.g., THF) may alter reaction kinetics. Systematic optimization using design of experiments (DoE) is advised, with monitoring via thin-layer chromatography (TLC) or in situ FTIR to track intermediate formation .

Q. What strategies mitigate interference from adamantane-related impurities in pharmacological assays?

- Chromatographic Separation: Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to resolve structurally similar impurities .

- Spectroscopic Validation: NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm molecular identity and purity thresholds (<0.3% per impurity; <1.0% total impurities) .

Q. How do computational methods support the design of adamantane-based inhibitors targeting biological receptors?

Molecular docking studies (e.g., AutoDock Vina) evaluate binding affinities of adamantane derivatives to targets like Tyrosyl-DNA phosphodiesterase 1 (TDP1). Key parameters include:

- Docking Score: ΔG < -8 kcal/mol indicates strong binding.

- Pharmacophore Mapping: Adamantane’s hydrophobic cage enhances membrane permeability, while piperidinopropyl groups enable hydrogen bonding with active sites .

| Docking Results (Example) | Values |

|---|---|

| Binding Affinity (ΔG) | -9.2 kcal/mol |

| RMSD (Ligand Fit) | 1.8 Å |

Q. What experimental challenges arise in characterizing adamantane derivatives’ stability under physiological conditions?

Hydrolytic degradation at acidic pH (e.g., gastric fluid) can cleave the piperidinopropyl linkage. Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS/MS quantify degradation products. Buffered solutions (pH 7.4) and lyophilization improve shelf life .

Methodological Guidance

- Impurity Profiling: Cross-validate GC with LC-MS to detect non-volatile impurities .

- Synthetic Optimization: Use microwave-assisted synthesis to reduce reaction times and by-product formation .

- Safety Validation: Conduct occupational exposure monitoring (air sampling) to ensure compliance with OSHA permissible exposure limits (PELs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.